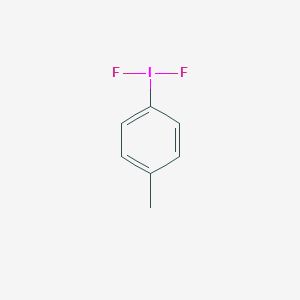

5-Tert-butylnicotinic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-Tert-butylnicotinic acid often involves starting materials like 2-chloronicotinic acid, leading to a range of derivatives through reactions such as esterification and halogenation. For instance, synthesis processes for compounds like 2,2′-diselenobisnicotinic acid tert-butyl ester and aminonicotinic acid tert-butyl esters have been detailed, highlighting methodologies that could potentially apply to 5-Tert-butylnicotinic acid (H. Hong, 2009) (S. Wright, 2012).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as di-tert-butylphosphinic acid and various esters, reveals diverse crystal systems and space groups, indicating the potential complexity of 5-Tert-butylnicotinic acid's structure. These analyses often utilize techniques like X-ray crystallography to elucidate the molecular geometry and bonding arrangements (M. Druyan et al., 1976).

Chemical Reactions and Properties

5-Tert-butylnicotinic acid's chemical behavior can be inferred from related studies, which demonstrate a range of reactions, including electrophilic substitutions, coupling reactions, and electrochemical carboxylations, underscoring the reactive versatility of the nicotinic acid backbone in various derivatives (D. Nematollahi, H. Goodarzi, 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

5-Tert-butylnicotinic acid plays a role in the synthesis of complex organic molecules and has been explored in various research contexts. The preparation of aminonicotinic acid tert-butyl esters, including 5-aminonicotinic acid, from halonicotinic acids showcases the importance of tert-butyl esters in the synthesis of heterocyclic compounds (Wright, 2012). This process highlights the utility of 5-tert-butylnicotinic acid derivatives in facilitating chemical transformations without the need for intermediate purifications, which is crucial for the efficient synthesis of pharmaceuticals and other nitrogen-containing organic compounds.

Electrochemical Studies and Organic Synthesis

Electrochemical methods for synthesizing new compounds reveal the versatility of tert-butyl substituted compounds. The electrochemical oxidation of 4-tert-butylcatechol in the presence of barbituric acid derivatives demonstrates the potential for creating novel pyrimidine derivatives through Michael addition reactions, suggesting a broader applicability of tert-butyl groups in facilitating electro-organic synthesis (Nematollahi & Goodarzi, 2001).

Catalysis and Biomass Conversion

In the field of catalysis, the development of bio-based polyester monomers from lignocellulosic biomass, such as 2,5-furandicarboxylic acid (FDCA), involves catalysts that may utilize tert-butyl groups for enhancing reaction efficiencies. FDCA, a potential replacement for terephthalic acid, opens new pathways for biomass-based polyesters, indicating a promising area of research where 5-tert-butylnicotinic acid derivatives could contribute to sustainable materials science (Zhang et al., 2015).

Photocatalysis and Environmental Applications

Photocatalyzed oxidation processes involving methylated arsenic species have shown that tert-butyl alcohol, a related compound, can significantly influence the degradation rates by acting as a hydroxyl radical scavenger. This study emphasizes the importance of tert-butyl groups in modifying the kinetics of photocatalytic reactions, potentially offering insights into the environmental cleanup of hazardous substances (Xu, Cai, & O’Shea, 2007).

Advanced Materials and Drug Delivery

The synthesis of complex molecular structures, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides a foundation for developing new materials with potential applications in drug delivery systems. The detailed structural analysis of these compounds contributes to our understanding of molecular interactions and the design of novel pharmaceutical formulations (Moriguchi et al., 2014).

Safety And Hazards

The safety information for 5-Tert-butylnicotinic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It is also harmful to aquatic life with long-lasting effects .

Relevant Papers There are several peer-reviewed papers related to 5-Tert-butylnicotinic acid . These papers discuss various aspects of the compound, including its synthesis, chemical properties, and uses in different reactions. Further analysis of these papers would provide more detailed information about the compound.

Eigenschaften

IUPAC Name |

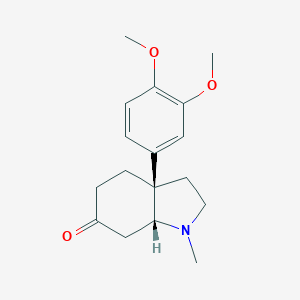

5-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKLILKZSVRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609911 | |

| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butylnicotinic acid | |

CAS RN |

1211589-63-7 | |

| Record name | 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)